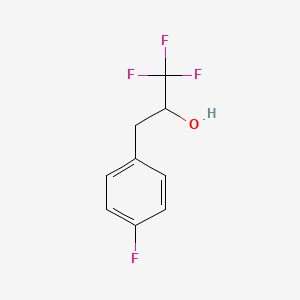

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol

Overview

Description

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a reducing agent such as sodium borohydride . The reaction typically occurs under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Monoacylglycerol Lipase Inhibition

A prominent application of 1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-ol is its role as a monoacylglycerol lipase (MAGL) inhibitor. MAGL is a key enzyme responsible for the degradation of 2-arachidonoyl glycerol (2-AG), an endocannabinoid that plays a crucial role in various physiological processes. Inhibition of MAGL can lead to increased levels of 2-AG, which may have therapeutic effects in conditions such as:

- Pain Management : The modulation of endocannabinoid levels can help alleviate chronic pain.

- Neurodegenerative Disorders : Potential applications in Alzheimer's disease and other neurodegenerative conditions due to its neuroprotective properties.

- Metabolic Disorders : Research indicates potential benefits in obesity and related metabolic syndromes .

Antidepressant Activity

Studies have shown that fluorinated compounds can enhance the potency of drugs targeting serotonin uptake, indicating potential applications in treating depression. The unique structural characteristics of this compound may contribute to its effectiveness in this regard.

Antimicrobial Properties

Research indicates that fluorinated alcohols exhibit antimicrobial activity against various bacterial strains. This makes them promising candidates for developing new antibiotics or antimicrobial agents.

Chemical Properties and Mechanisms of Action

The trifluoromethyl group (-CF₃) significantly influences the compound's chemical behavior:

- Lipophilicity : The presence of fluorine increases the compound's lipophilicity, enhancing membrane permeability and biological activity.

- Stability : Fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts.

- Enzyme Interaction : The compound's structure allows it to modulate enzyme activities effectively, influencing various biochemical pathways.

Cancer Research

A series of studies have evaluated the anticancer properties of trifluoromethyl derivatives similar to this compound. These studies indicate that such compounds can selectively inhibit cancer cell proliferation while sparing normal cells:

| Study | Compound | Biological Activity | IC50 Values |

|---|---|---|---|

| Study A | Trifluoromethyl Derivative 1 | Inhibition of HCT116 (colon cancer) | 17.8 μM |

| Study B | Trifluoromethyl Derivative 2 | Down-regulation of BRCA genes in PC3 cells | 12.4 μM |

| Study C | Trifluoromethyl Derivative 3 | Decreased expression of EGFR and KRAS in A549 cells | 17.6 μM |

These findings suggest a therapeutic window for further exploration into the structure-activity relationship (SAR) of these compounds.

Neurological Disorders

Another notable case study involved evaluating the effects of MAGL inhibitors on neurodegenerative diseases. The results indicated that these compounds could potentially protect against neuronal degeneration by enhancing endocannabinoid signaling pathways .

Data Summary Table

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pain Management | MAGL Inhibition | Alleviation of chronic pain |

| Neurodegenerative Disorders | Neuroprotective effects | Treatment for Alzheimer's disease |

| Metabolic Disorders | Obesity management | Regulation of metabolic pathways |

| Antidepressant Activity | Enhanced serotonin uptake | Treatment for depression |

| Antimicrobial Properties | Development of new antibiotics | Combatting bacterial infections |

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol involves its interaction with various molecular targets. The trifluoromethyl and fluorophenyl groups enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1,1,1-Trifluoro-2-propanol: Another trifluoromethyl alcohol with similar properties but different reactivity due to the absence of the fluorophenyl group.

1,1,1,3,3,3-Hexafluoro-2-propanol: A highly fluorinated alcohol used in similar applications but with distinct physical and chemical properties.

2,2,3,3-Tetrafluoro-1-propanol: A tetrafluorinated alcohol with different reactivity and applications.

Uniqueness

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds .

Biological Activity

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is a fluorinated organic compound that has garnered interest for its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 208.1528 g/mol. The presence of multiple fluorine atoms contributes to its unique physical and chemical properties, including increased lipophilicity and metabolic stability.

Antimicrobial Properties

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. A study highlighted the significance of fluorinated compounds in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related fluorinated compounds were reported to be significantly lower than their non-fluorinated counterparts, suggesting a similar potential for this compound .

Enantioselectivity and Synthesis

The synthesis of this compound has been explored in various studies focusing on enantioselective reactions. For instance, the compound was obtained with high enantiomeric ratios through asymmetric synthesis methods. Such enantioselectivity is crucial for enhancing the biological activity of pharmaceuticals as different enantiomers can exhibit significantly different biological effects .

Case Study 1: Antidepressant Activity

In a comparative study examining the effects of various fluorinated compounds on serotonin uptake inhibition, it was found that the introduction of a trifluoromethyl group at the para position of phenolic rings increased potency by up to sixfold compared to non-fluorinated analogs. This suggests that compounds like this compound may have potential as antidepressants or anxiolytics due to their ability to modulate serotonin levels .

Case Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of similar fluorinated alcohols in animal models. The results indicated that these compounds could effectively reduce inflammation markers and exhibited lower toxicity profiles compared to traditional non-fluorinated drugs. This positions this compound as a candidate for further development in therapeutic applications .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol?

To synthesize this compound, prioritize fluorination efficiency and regioselectivity. A common approach involves:

- Step 1 : Reacting 4-fluorophenylmagnesium bromide with trifluoroacetone under Grignard conditions to form the tertiary alcohol backbone.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Validation : Confirm purity using NMR (δ ~ -70 ppm for CF) and GC-MS (m/z 208.16 for [M]) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : NMR (aromatic protons at δ 7.2–7.4 ppm; hydroxyl proton at δ 2.5–3.0 ppm) and NMR (CF at δ 120–125 ppm) for structural confirmation.

- Mass Spectrometry : High-resolution MS to distinguish isotopic patterns of fluorine (e.g., m/z 208.1571 for CHFO).

- IR Spectroscopy : O–H stretch (~3400 cm) and C–F stretches (1100–1200 cm) .

Q. How can conflicting analytical data (e.g., NMR vs. MS) be resolved?

- Hypothesis Testing : If MS suggests a molecular ion at m/z 208 but NMR shows impurities, perform preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound.

- Cross-Validation : Use NMR to confirm trifluoromethyl group integrity, as impurities often lack fluorine signals .

Advanced Research Questions

Q. What strategies improve regioselectivity during fluorophenyl group introduction?

- Catalytic Control : Employ palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to attach the 4-fluorophenyl group selectively.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and minimize side reactions .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

- Chiral Auxiliaries : Introduce (R)- or (S)-BINOL during ketone reduction to enforce enantioselectivity (>90% ee).

- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to hydrolyze undesired stereoisomers .

Q. What methodologies address discrepancies in biological activity data across studies?

- Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM to identify non-linear effects.

- Meta-Analysis : Compare IC values across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific activity .

Q. How can computational tools predict interactions with biological targets?

Properties

IUPAC Name |

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHSNLBBGIBVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.